Levonorgestrel acetate

Übersicht

Beschreibung

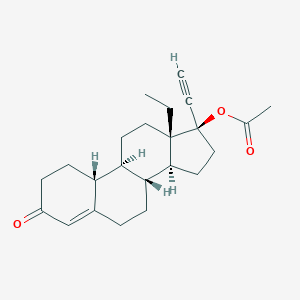

Levonorgestrel acetate (LNG-A), also known as 3-ketonorgestimate, is a progestin that was never marketed . It is a progestogen ester and is the C17β acetate ester and a prodrug of levonorgestrel . Levonorgestrel is an emergency contraceptive that is used to prevent pregnancy after unprotected sex or after failure of another birth control method .

Synthesis Analysis

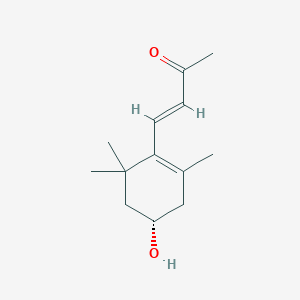

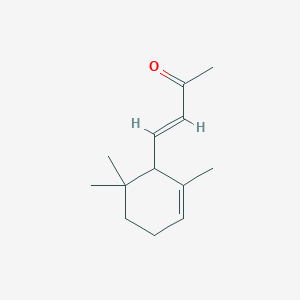

The synthesis process of Levonorgestrel uses methoxydienone as a raw material which reacts with an alkynyllithium ammine complex to prepare an acetylide, and then the acetylide is hydrolyzed to obtain the Levonorgestrel . The ratio of solvent with respect to the Levonorgestrel is 1 to 20 volumes .Molecular Structure Analysis

This compound is a progestogen ester and is the C17β acetate ester and a prodrug of levonorgestrel . Norgestimate is the C3 oxime of LNG-A .Chemical Reactions Analysis

Levonorgestrel (LNG), or d-Norgestrel, is a synthetic progestin commonly used for female contraception. LNG inhibits gonadotropin-releasing hormone release from the hypothalamus by activating progesterone and androgen receptors, resulting in inhibition of ovulation .Wissenschaftliche Forschungsanwendungen

Transdermal Delivery Systems

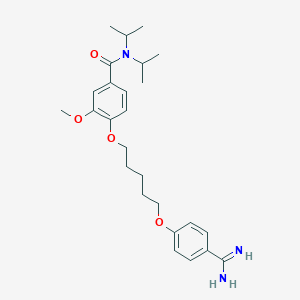

Levonorgestrel acetate has been explored in the context of transdermal delivery systems. Research has highlighted the complexities involved in drug absorption through the skin, involving both lipophilic and hydrophilic pathways. Studies have identified ethyl acetate as a significant penetration enhancer, greatly facilitating the absorption of levonorgestrel through the skin. This could potentially lead to the development of effective transdermal contraceptive patches (Friend, 1991).

Impact on Acne Treatment

Levonorgestrel, in combination with other substances, has been used in trials for acne treatment. A study compared the effects of Triphasil®, containing levonorgestrel, with Diane®, containing cyproterone acetate, on acne. Both treatments showed a significant reduction in acne counts, suggesting that levonorgestrel can be effective in acne management (Wishart, 1991).

Gene Expression in Endometrial Biopsies

A study examined the effects of Ulipristal acetate on gene expression in endometrial biopsies during the receptive phase of the menstrual cycle. The results indicated changes compatible with a non-receptive endometrial phenotype, providing insights into the contraceptive efficacy of methods involving levonorgestrel (Lira-Albarrán et al., 2017).

Comparison with Ulipristal Acetate for Emergency Contraception

A randomized non-inferiority trial compared the efficacy and safety of ulipristal acetate with levonorgestrel for emergency contraception. This research is crucial in understanding the comparative effectiveness of different emergency contraceptive methods (Glasier et al., 2010).

Effects on Lipid Metabolism

Levonorgestrel's impact on lipid metabolism was studied in oophorectomized women. The findings indicated alterations in serum and lipoprotein lipids, providing insights into its broader metabolic effects (Silfverstolpe et al., 1982).

Comparison with Other Hormonal Contraceptives on Bone Mineral Density

Research comparing the effects of levonorgestrel and other hormonal contraceptives on bone mineral density in premenopausal women revealed that levonorgestrel might have a positive impact on bone mineral density (Cromer, 1999).

Impact on Egg Production in Japanese Quail

A study investigating the effects of levonorgestrel on egg production in Japanese quail revealed that it effectively prevented egg laying, indicating potential applications in avian species (Tell et al., 1999).

Influence on Angiogenesis

Levonorgestrel's effects on angiogenesis were examined, revealing that it stimulated angiogenesis within certain dose ranges. This research provides insights into the complex interactions between progestogens and vascular development (Hague et al., 2002).

Wirkmechanismus

Levonorgestrel works by interfering with the process of ovulation. It impedes follicular development and maturation and/or the release of the egg from the ovary . If there is no egg, fertilization cannot occur. The evidence does not support the theory that Levonorgestrel can prevent implantation of a fertilized egg .

Safety and Hazards

Zukünftige Richtungen

The use of Levonorgestrel emergency oral contraceptives should be promoted in populations that are in need but who also have safety concerns . Studies on the multiple uses of Levonorgestrel emergency contraception are still required to ensure its safety . Improving access to highly effective emergency contraception is an area of ongoing research .

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDJLTYVZAOQX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314299 | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13732-69-9, 18290-31-8 | |

| Record name | Levonorgestrel acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORGESTREL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

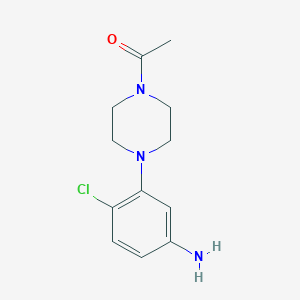

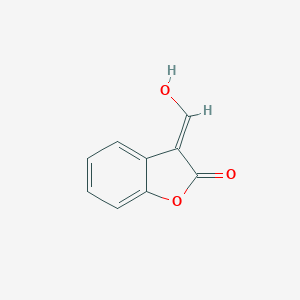

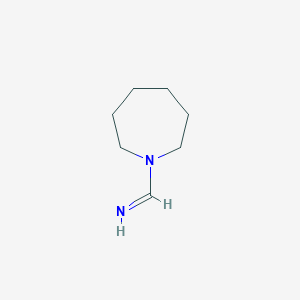

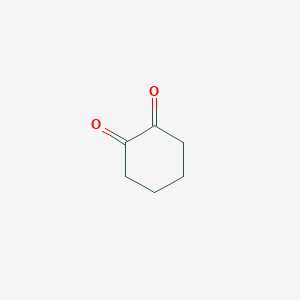

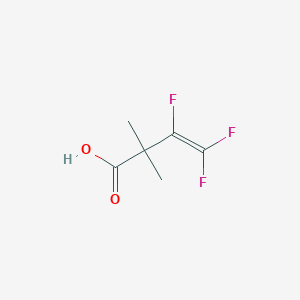

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.